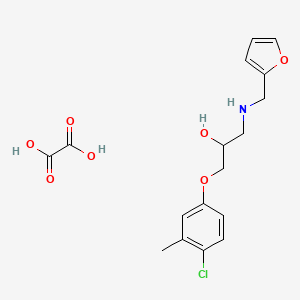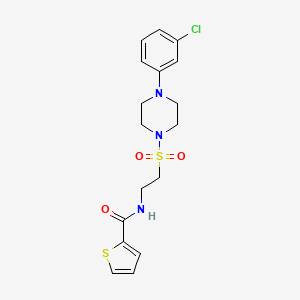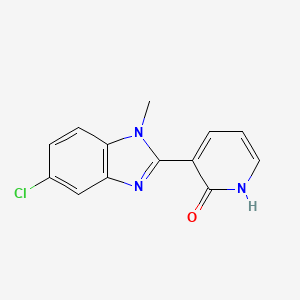
3-(2-Phenoxyethyl)-1,3-benzothiazol-2-one
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for pH Sensing
A benzothiazole-based aggregation-induced emission luminogen (AIEgen) exhibited multifluorescence emissions in different states due to tunable excited-state intramolecular proton transfer (ESIPT) and restricted intramolecular rotation (RIR) processes. This compound demonstrated significant potential as a ratiometric fluorescent chemosensor for detecting pH fluctuations within physiological ranges, making it highly suitable for biosamples and neutral water samples analysis (Li et al., 2018).
Sensing Metal Cations and pH
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its benzothiazole analogue were used as fluorescent probes for sensing magnesium and zinc cations, respectively. Their sensitivity to pH changes highlighted their potential for detecting metal cations in various environments, showcasing the versatility of benzothiazole derivatives in chemical sensing applications (Tanaka et al., 2001).
White-Light Emission for Optical Applications
Derivatives of 2-(2'-hydroxyphenyl)benzothiazole (HBT) were synthesized, exhibiting triple fluorescence from the enol, keto, and phenolic anion states. This unique property was utilized to achieve pure white-light emission, a critical advancement for optical materials and devices (Cheng et al., 2014).
Sulfite Detection in Living Cells
A benzothiazole-containing rhodol derivative was developed as a ratiometric fluorescent probe for sulfite, showcasing a novel approach toward the construction of fluorescent probes. This probe exhibited excellent selectivity and sensitivity for sulfite, making it suitable for biological applications, including cellular imaging (Geng et al., 2015).
Water-Soluble Fluorescent and Colorimetric pH Probe
A highly water-soluble fluorescent and colorimetric pH probe based on benzothiazole was synthesized, showing promising applications in monitoring acidic and alkaline solutions. Its high stability, selectivity, and significant Stokes shifts make it an excellent candidate for real-time pH sensor applications, including intracellular pH imaging (Diana et al., 2020).
Wirkmechanismus
Target of Action
Compounds with similar structures, such as phenoxyethanol, have been shown to have antimicrobial properties . They are effective against certain strains of bacteria and yeast .
Mode of Action
Phenoxyethanol, a compound with a similar structure, has been shown to have antimicrobial properties . It is effective against certain strains of bacteria and yeast, even in the presence of 20% serum .
Biochemical Pathways
Compounds with similar structures, such as phenoxyethanol, have been shown to act as effective preservatives in pharmaceuticals, cosmetics, and lubricants .
Pharmacokinetics
Compounds with similar structures, such as phenoxyethanol, have been studied for their pharmacokinetic properties .
Result of Action
Compounds with similar structures, such as phenoxyethanol, have been shown to have antimicrobial properties .
Action Environment
Compounds with similar structures, such as phenoxyethanol, have been shown to be effective in various types of formulations and are chemically stable .
Eigenschaften
IUPAC Name |
3-(2-phenoxyethyl)-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c17-15-16(13-8-4-5-9-14(13)19-15)10-11-18-12-6-2-1-3-7-12/h1-9H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFRUVAXYCWKLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C3=CC=CC=C3SC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(2,5-dimethylpyrrol-1-yl)-5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2685672.png)







![1-(2-((1R,4S)-bicyclo[2.2.1]heptan-2-yl)ethoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2685685.png)

![2,2-difluoro-N-(4-fluorophenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2685688.png)
![(Z)-4-(tert-butyl)-N-(6-chloro-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2685690.png)
